N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
Description
N'-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide is a fluorinated pyridine derivative characterized by a trifluoroacetohydrazide moiety attached to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. The compound’s structure combines electron-withdrawing substituents (chloro and trifluoromethyl) on the pyridine ring, which enhance its stability and reactivity in agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2,2-trifluoro-N'-methylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF6N3O/c1-19(18-7(20)9(14,15)16)6-5(10)2-4(3-17-6)8(11,12)13/h2-3H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPSBUYGDWQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and the pyridine ring contribute to its chemical properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 330.13 g/mol. The compound features a hydrazide functional group that is known for its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClF₃N₃O |
| Molecular Weight | 330.13 g/mol |
| Appearance | Powder or liquid |
| Assay | 97% |
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. The introduction of trifluoromethyl groups has been linked to increased potency in inhibiting bacterial growth due to their electron-withdrawing nature, which can stabilize reactive intermediates during metabolic processes.
Anticancer Potential
Preliminary studies suggest that hydrazide derivatives possess anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several trifluoromethyl-pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited minimum inhibitory concentration (MIC) values significantly lower than their non-fluorinated counterparts, highlighting the importance of the trifluoromethyl group in enhancing biological activity.
- Anticancer Activity : In vitro studies on hydrazide derivatives showed that they could inhibit tumor growth in various cancer cell lines. The specific pathways affected included those involved in cell cycle regulation and apoptosis induction, suggesting a multifaceted mechanism of action.
Table 2: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyridine and hydrazide moieties exhibit promising anticancer properties. N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide has shown efficacy against various cancer cell lines due to its ability to inhibit specific enzymes involved in cancer progression. For instance, research demonstrated its potential in targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacterial strains, including multi-drug resistant pathogens. The presence of the trifluoromethyl group is believed to enhance membrane permeability, allowing for better interaction with bacterial cells.
Herbicide Development
Due to its structural characteristics, this compound is being explored as a potential herbicide. Its efficacy against specific weed species has been documented in field trials, where it demonstrated selective toxicity while preserving crop health.
Insecticidal Activity
The compound's unique chemical structure also lends itself to insecticidal applications. Preliminary studies indicate that it can disrupt the nervous system of certain insect pests, making it a candidate for development into new insecticides.
Case Studies
Comparison with Similar Compounds
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylhydrazine ()
- Key Difference : Replaces the trifluoroacetohydrazide group with a methylhydrazine.
2,2,2-Trifluoro-N'-(2-nitro-5-(trifluoromethyl)phenyl)-N'-phenylacetohydrazide ()
- Key Difference : Substitutes the pyridine ring with a nitro- and trifluoromethyl-substituted phenyl group.
- Implications : The nitro group introduces additional redox sensitivity, which may affect environmental persistence. The phenyl ring vs. pyridine alters electronic properties and π-π stacking interactions .
N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide ()
- Key Difference: Replaces trifluoroacetohydrazide with a naphthalenesulfonohydrazide and adds a propynyl group.
- Implications: The sulfonohydrazide group enhances acidity and solubility, while the propynyl group may enable click chemistry modifications, offering versatility in synthetic applications .
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide ()
- Key Difference : Substitutes the hydrazide with an acetamide and cyclopropyl group.
Agrochemical Relevance
- Fluopyram () : A fungicide containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group linked to a benzamide. Unlike the target compound, fluopyram’s amide linkage is less prone to hydrolysis, enhancing environmental persistence. Metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) highlight the stability imparted by trifluoromethyl groups .
- Fluopicolide (): Features a benzamide linked to a pyridylmethyl group.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability: The trifluoroacetohydrazide group in the target compound likely resists enzymatic degradation compared to non-fluorinated hydrazides, as seen in fluopyram’s metabolites (e.g., TPA) .
- Binding Interactions : The chloro and trifluoromethyl groups on the pyridine ring enhance π-π stacking and hydrophobic interactions with biological targets, analogous to fluopicolide’s mode of action .
- Synthetic Challenges : The steric bulk of the trifluoroacetyl group may complicate purification, necessitating chromatographic methods similar to those in and .
Preparation Methods
Preparation of 3-chloro-2-cyano-5-trifluoromethylpyridine
A patented method describes the preparation of 3-chloro-2-cyano-5-trifluoromethylpyridine , a critical intermediate, through a two-step process:
Step 1: Dissolution of 3-chloro-2-substituted-5-trifluoromethylpyridine in a low-toxicity solvent such as dichloromethane, addition of an activating agent like triethylamine, and refluxing for 4-6 hours, followed by filtration and vacuum drying to obtain an organic salt.
Step 2: Reaction of the organic salt with hydrocyanic acid in a biphasic system of dichloromethane and water at 0°C for 2-3 hours, followed by acidification and washing to isolate the nitrile compound.
This method avoids toxic nitrile solvents and allows solvent recycling, enhancing environmental and economic aspects. The yield reported is approximately 85.7% with high purity (see Table 1).
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-chloro-2-R-5-trifluoromethylpyridine, triethylamine, methanol, reflux 4h | Organic salt | - | Vacuum drying at 40-50°C |
| 2 | Organic salt, hydrocyanic acid, dichloromethane/water, 0°C, 3h | 3-chloro-2-cyano-5-trifluoromethylpyridine | 85.7 | Acidification and washing steps |
Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine Intermediate
This intermediate is often a precursor for further functionalization into hydrazide derivatives.
Two main synthetic routes are reported:
Borane Reduction of 2-cyano-3-chloro-5-trifluoromethylpyridine
Under nitrogen atmosphere, borane-THF solution is cooled to 0°C.
2-cyano-3-chloro-5-trifluoromethylpyridine is added dropwise, stirred, then heated to 30-35°C for 1-3 hours.
After cooling, methanol is added slowly and stirred for 6-8 hours at room temperature.
The reaction mixture is concentrated under reduced pressure, and water is added to precipitate the amine, which is filtered and dried.
Potassium Borohydride and Trifluoroacetic Acid Derived Borane Solution
Potassium borohydride is dissolved in N,N-dimethylformamide (DMF).
Trifluoroacetic acid is added dropwise to generate a borane solution in situ.
The borane solution is then used to reduce 2-cyano-3-chloro-5-trifluoromethylpyridine under nitrogen, following similar conditions as above.
Isolation is as described, with comparable yields and purity.
| Method | Reducing Agent | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 2.1 | Borane-THF | 0°C to 35°C, 1-3h + MeOH stir 6-8h | 89.7 | 98.5 | Nitrogen protection |
| 2.2 | Borane from KBH4 + TFA in DMF | Similar temperature/time profile | 92.0 | 98.8 | In situ borane generation, nitrogen atmosphere |
Preparation of N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
While direct literature specifically detailing the synthesis of this exact hydrazide compound is limited, based on the known intermediates and standard organic synthesis approaches, the following general synthetic strategy is inferred and supported by analogous hydrazide preparations:
General Synthetic Route
Starting Material: 3-chloro-5-(trifluoromethyl)pyridin-2-yl methylamine or ethylamine derivative.
Acylation: Reaction of the amine with 2,2,2-trifluoro-N'-methylacetohydrazide or its activated derivative (e.g., acid chloride or ester) to form the hydrazide linkage.
Reaction Conditions: Typically, this involves:
Use of coupling agents (e.g., EDCI, DCC) or acid chlorides for activation.
Solvents such as dichloromethane, DMF, or acetonitrile.
Temperature control (0°C to room temperature) to prevent side reactions.
Purification: Crystallization or chromatography to isolate the pure hydrazide.
Notes on Reaction Optimization
The presence of electron-withdrawing trifluoromethyl groups and chloro substituents on the pyridine ring affects nucleophilicity and may require careful control of reaction time and temperature.
Methylation on the hydrazide nitrogen can be introduced either before or after coupling, depending on the synthetic route chosen.
Use of inert atmosphere (nitrogen or argon) is recommended to avoid oxidation or hydrolysis.
Summary Table of Key Preparation Steps and Conditions
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves condensation of hydrazine derivatives with activated pyridine intermediates. For example, describes a protocol using K₂CO₃ in DMF with RCH₂Cl as an alkylating agent under room temperature stirring . To optimize yields, parameters such as solvent polarity (e.g., acetone vs. DMF), stoichiometry of base (1.2 mmol K₂CO₃ per 1 mmol substrate), and reaction time (4–12 hours) should be systematically tested. Parallel monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Characterization should combine:
- X-ray crystallography for unambiguous structural determination (as demonstrated for metal complexes in ) .
- ¹H/¹³C NMR to verify trifluoromethyl (-CF₃) and methyl (-NCH₃) groups. For example, the -CF₃ signal typically appears as a quartet in ¹⁹F NMR .
- HPLC-MS (95% purity threshold) to assess impurities, with mobile phases adjusted for trifluoromethylated compounds to avoid column degradation .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability, as seen in analogous agrochemicals ( ). Computational modeling (e.g., DFT) can predict electron-withdrawing effects on the pyridine ring’s reactivity, critical for designing derivatives .
Q. What solvent systems are compatible with this compound for experimental applications?
The compound exhibits solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. For biological assays, DMSO stock solutions (10 mM) diluted in PBS (≤0.1% DMSO) are recommended to avoid cytotoxicity .
Q. Are there known stability issues under standard storage conditions?
Stability studies suggest degradation via hydrolysis of the hydrazide bond under acidic (pH <4) or basic (pH >9) conditions. Storage at –20°C in anhydrous DMSO or under nitrogen atmosphere is advised .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Contradictions may arise from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to identify coalescence points or employ 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, utilized XRD to validate ambiguous NOE correlations in metal complexes .
Q. What mechanistic insights explain low yields in the hydrazide condensation step?
Competing side reactions (e.g., over-alkylation or oxidation) are common. highlights the use of Na(OAc)₃BH as a selective reducing agent to suppress byproducts. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .
Q. How do electronic effects of substituents modulate reactivity in cross-coupling reactions?
The 3-chloro-5-(trifluoromethyl)pyridine moiety acts as an electron-deficient aryl partner. DFT calculations () show that the -CF₃ group lowers the LUMO energy, facilitating nucleophilic aromatic substitution (SNAr) but hindering Pd-catalyzed couplings. Substituent effects can be quantified via Hammett σ constants .
Q. What strategies enable selective functionalization of the hydrazide nitrogen?
Protecting group strategies (e.g., Boc for -NH) or transition-metal catalysis (e.g., Cu-mediated N-arylation) can achieve selectivity. details a multi-step synthesis using DBU as a base to suppress N-methyl group deprotection during coupling reactions .
Q. How can metal coordination complexes enhance the compound’s bioactivity?
demonstrates that Co(II) and Cu(II) complexes of similar hydrazides exhibit enhanced antimicrobial activity. Stability constants (logβ) and ligand field parameters should be determined via UV-Vis titration or cyclic voltammetry to correlate structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
